cis-(Homo)2aconitate

Description

Biological Context and Significance

The biological relevance of cis-(Homo)2aconitate is primarily understood through its involvement in specific metabolic pathways that are essential for the survival of certain microbes.

2-Oxocarboxylic acids, also known as alpha-keto acids, are fundamental metabolites that include key compounds like pyruvate, oxaloacetate, and 2-oxoglutarate. kegg.jp These molecules are at the heart of central carbon metabolism. researchgate.net Metabolic pathways have evolved to extend the carbon chain of these acids, a process crucial for synthesizing a variety of essential biomolecules. kegg.jpnih.gov This chain elongation often occurs through a series of reactions analogous to a portion of the citric acid cycle, where an acetyl-CoA-derived two-carbon unit is added to a 2-oxoacid. nih.gov This process is integral to the biosynthesis of amino acids like lysine (B10760008), leucine (B10760876), and isoleucine, as well as other metabolites. nih.gov The pathway involving this compound is a prime example of such a chain elongation mechanism, specifically for the production of coenzyme B in methanogens. researchgate.netnih.gov

Methanogens, a group of archaea, produce methane (B114726) as a metabolic byproduct. This process requires a unique set of coenzymes, including coenzyme B (CoB). The biosynthesis of the 7-mercaptoheptanoate moiety of CoB begins with the 2-oxoacid, 2-oxoglutarate. nih.gov Through a series of iterative reactions, the carbon chain is elongated. researchgate.netnih.gov

The 2-oxocarboxylic acid elongation pathway, in which this compound is an intermediate, is interconnected with other significant metabolic networks. researchgate.net This pathway is not only crucial for coenzyme B biosynthesis in methanogens but also shares enzymatic strategies with amino acid biosynthesis pathways, such as those for lysine and leucine. evitachem.comebi.ac.uk For instance, the enzymes involved, like homoaconitase, are part of the broader aconitase superfamily, which includes enzymes from the citric acid cycle and leucine biosynthesis. nih.gov This highlights a modularity in metabolic evolution, where a conserved set of reactions is adapted for different purposes in various organisms. The study of these pathways in diverse microbial communities, such as those in the gut of dairy cattle, reveals the intricate connections between carbohydrate metabolism, amino acid biosynthesis, and coenzyme production. researchgate.netscienceopen.com

Central Role in Coenzyme B Biosynthesis in Methanogens

Evolutionary Perspectives on Aconitase Superfamily Enzymes

The enzymes that catalyze the formation and conversion of this compound belong to the aconitase superfamily. The evolutionary history of these enzymes reveals fascinating instances of shared ancestry and parallel evolution.

The homoaconitase that acts on this compound is structurally and functionally related to isopropylmalate isomerase and aconitase. researchgate.netnih.govnih.gov All three enzymes are iron-sulfur proteins that catalyze similar dehydration-hydration reactions. nih.govoup.com Isopropylmalate isomerase is involved in leucine biosynthesis, while aconitase is a key enzyme in the citric acid cycle. nih.govuark.edu The sequence similarities and conserved active site residues among these enzymes strongly suggest they evolved from a common ancestor. nih.govoup.com This shared ancestry points to a process of gene duplication and subsequent divergence, where the ancestral enzyme was adapted to act on different substrates to fulfill new metabolic roles. nih.gov

Interestingly, the homoaconitases found in methanogenic archaea and those in fungi appear to have evolved in parallel. researchgate.netnih.gov While both types of enzymes catalyze a similar reaction, they have distinct evolutionary origins within the aconitase superfamily. researchgate.netnih.gov The archaeal homoaconitases, which are involved in coenzyme B biosynthesis, share a more recent common ancestor with isopropylmalate isomerases. researchgate.netnih.gov In contrast, fungal homoaconitases, which participate in lysine biosynthesis via the α-aminoadipate pathway, are more closely related to aconitases. researchgate.netnih.govnih.gov This parallel evolution demonstrates how similar biochemical functions can arise independently from different ancestral starting points to meet the specific metabolic needs of an organism. researchgate.net

Structure

3D Structure

Properties

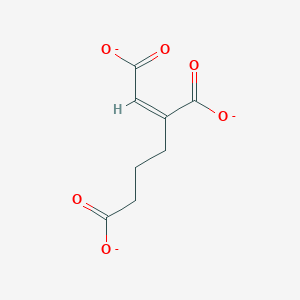

Molecular Formula |

C8H7O6-3 |

|---|---|

Molecular Weight |

199.14 g/mol |

IUPAC Name |

(Z)-pent-1-ene-1,2,5-tricarboxylate |

InChI |

InChI=1S/C8H10O6/c9-6(10)3-1-2-5(8(13)14)4-7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/p-3/b5-4- |

InChI Key |

WXZASCSXAMHFCX-PLNGDYQASA-K |

Isomeric SMILES |

C(C/C(=C/C(=O)[O-])/C(=O)[O-])CC(=O)[O-] |

Canonical SMILES |

C(CC(=CC(=O)[O-])C(=O)[O-])CC(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconversions of Cis Homo 2aconitate

Enzymatic Formation of cis-(Homo)2aconitate

The synthesis of this compound is a crucial step in the iterative pathway for the biosynthesis of longer-chain 2-oxoacids in certain microorganisms.

Precursors and Substrate Specificity

The direct precursor for the formation of this compound is (R)-(Homo)2-citrate. biorxiv.orgpnas.orgresearchgate.net This reaction is part of a series of analogous chain-elongation cycles that also involve the formation of cis-homoaconitate from (R)-homocitrate. nih.govresearchgate.net The enzyme responsible for this conversion, homoaconitase (EC 4.2.1.114), demonstrates a remarkable capacity to act on substrates of varying chain lengths. expasy.orggenome.jpqmul.ac.uk

Research on the homoaconitase from the methanogen Methanocaldococcus jannaschii has shown that the enzyme can utilize several analogous longer-chain substrates, including (R)-(Homo)2-citrate and (R)-(Homo)3-citrate, with similar specificities. nih.govresearchgate.netebi.ac.ukresearcher.life This broad substrate specificity is a key feature of the 2-oxoacid elongation pathway. However, the enzyme does not act on cis-aconitate, a structurally similar intermediate from the citric acid cycle. expasy.orggenome.jpqmul.ac.uk

| Precursor | Product | Enzyme | Organism (example) |

| (R)-(Homo)2-citrate | This compound | Homoaconitase (EC 4.2.1.114) | Methanocaldococcus jannaschii |

| (R)-Homocitrate | cis-Homoaconitate | Homoaconitase (EC 4.2.1.114) | Methanocaldococcus jannaschii |

Dehydration of (R)-(Homo)2-citrate by Homoaconitase (EC 4.2.1.114)

The formation of this compound occurs through a dehydration reaction catalyzed by homoaconitase. biorxiv.orgpnas.orgresearchgate.net This enzyme, also known as methanogen homoaconitase, facilitates the removal of a water molecule from (R)-(Homo)2-citrate to create the cis double bond characteristic of this compound. uniprot.orguniprot.orggoogle.com

This dehydration is one of the two hydrolyase reactions catalyzed by this enzyme in the 2-oxosuberate (B1212790) pathway for coenzyme B biosynthesis in methanogenic archaea. nih.govrhea-db.org Unlike some other homoaconitases that only catalyze the hydration step, the methanogen homoaconitase is capable of both the dehydration of the homocitrate analogue and the subsequent hydration of the aconitate analogue. nih.govresearchgate.netexpasy.orggenome.jpqmul.ac.uk The reaction requires a [4Fe-4S] cluster for its catalytic activity. genome.jpqmul.ac.uk

Enzymatic Conversion of this compound

Following its formation, this compound is further metabolized in the 2-oxoacid elongation pathway.

Hydration to (2R,3S)-Iso(homo)2citrate by Homoaconitase (EC 4.2.1.114)

The same enzyme that forms this compound, homoaconitase, also catalyzes its conversion to (2R,3S)-iso(homo)2citrate. uniprot.orguniprot.org This reaction involves the stereospecific addition of a water molecule across the double bond of this compound. evitachem.com This hydration step is analogous to the conversion of cis-homoaconitate to homoisocitrate. researchgate.netqmul.ac.ukuniprot.org

The ability of homoaconitase to catalyze this hydration reaction for a range of substrates, including cis-homoaconitate, this compound, and cis-(homo)3aconitate, underscores its role in the iterative elongation of 2-oxoacids. nih.govexpasy.orggenome.jpresearchgate.net

| Substrate | Product | Enzyme |

| This compound | (2R,3S)-Iso(homo)2citrate | Homoaconitase (EC 4.2.1.114) |

| cis-Homoaconitate | (2R,3S)-Homoisocitrate | Homoaconitase (EC 4.2.1.114) |

Subsequent Reactions in 2-Oxoacid Elongation Pathways

The formation of (2R,3S)-iso(homo)2citrate is a step in a larger metabolic sequence that extends the carbon chain of 2-oxoacids.

Following the hydration of this compound to (2R,3S)-iso(homo)2citrate, the latter is a substrate for an isohomocitrate dehydrogenase. nih.gov This enzyme catalyzes the oxidative decarboxylation of (2R,3S)-iso(homo)2citrate to yield 2-oxopimelate. nih.gov

This sequence of reactions, from (R)-(Homo)2-citrate to 2-oxopimelate, represents one full cycle of the 2-oxoacid elongation pathway, which is essential for the biosynthesis of precursors for coenzyme B in methanogens and is also implicated in the biosynthesis of lysine (B10760008) in some organisms via the α-aminoadipate pathway. nih.govrhea-db.orgvulcanchem.com A combination of homoaconitase and homoisocitrate dehydrogenase from M. jannaschii has been shown to catalyze all the reactions required to form 2-oxoadipate, 2-oxopimelate, and 2-oxosuberate, completing three iterations of this pathway. nih.govresearchgate.netebi.ac.uk

| Intermediate | Product | Reaction Type |

| (2R,3S)-Iso(homo)2citrate | 2-Oxopimelate | Oxidative Decarboxylation |

Formation of 2-Oxosuberate and Other Longer Chain Products

The metabolic journey of cis-(homo)₂aconitate is a critical juncture in the biosynthesis of essential molecules in certain microorganisms, particularly methanogenic archaea. nih.gov It serves as a key intermediate in an iterative carbon chain-elongation pathway that ultimately yields 2-oxosuberate. nih.govresearchgate.net This process is integral to the biosynthesis of coenzyme B. nih.govresearchgate.net

The transformation begins with the hydration of cis-(homo)₂aconitate, a reaction catalyzed by the enzyme homoaconitase (EC 4.2.1.114). uniprot.orguniprot.org This hydro-lyase facilitates the addition of a water molecule to cis-(homo)₂aconitate to form its hydrated isomer, (-)-threo-iso(homo)₂citrate. uniprot.orggenome.jp This step is analogous to the hydration of cis-homoaconitate to homoisocitrate earlier in the pathway. nih.govresearchgate.net

Following hydration, the resulting iso(homo)₂citrate undergoes oxidative decarboxylation. This reaction is catalyzed by homoisocitrate dehydrogenase, which converts the substrate into a longer-chain 2-oxoacid. nih.govresearchgate.net Research on enzymes from the methanogen Methanocaldococcus jannaschii has shown that a combination of homoaconitase and homoisocitrate dehydrogenase can catalyze the necessary isomerization and oxidative decarboxylation reactions to complete multiple iterations of this 2-oxoacid elongation pathway. nih.govresearchgate.netresearchgate.net

This iterative cycle, starting from 2-oxoglutarate, effectively adds a carbon atom at each turn, leading to the sequential formation of 2-oxoadipate, 2-oxopimelate, and finally 2-oxosuberate. nih.govresearchgate.netkegg.jp The homoaconitase from M. jannaschii has demonstrated broad substrate specificity, acting not only on cis-homoaconitate but also on the longer chain analogues cis-(homo)₂aconitate and cis-(homo)₃aconitate with similar efficiency, highlighting its crucial role in extending the carbon chain. nih.govresearchgate.netresearchgate.net

Table 1: Key Enzymatic Reaction in the Formation of Longer Chain Products

| Reactant | Enzyme | Product | Pathway | Organism Example |

|---|

Divergent Metabolic Fates and Branching Pathways

Cis-(homo)₂aconitate and its metabolic precursor, cis-homoaconitate, are positioned at a crucial metabolic fork, leading to distinct and vital biosynthetic routes in different organisms. nih.govresearchgate.net The two primary divergent pathways are the α-aminoadipate (AAA) pathway for lysine biosynthesis and the 2-oxosuberate pathway for coenzyme B biosynthesis in methanogens. nih.govevitachem.com

Coenzyme B Biosynthesis: In methanogenic archaea, the pathway involving cis-(homo)₂aconitate is dedicated to the synthesis of 2-oxosuberate, a key precursor for coenzyme B. nih.govuniprot.org This pathway is a fundamental part of their unique methane (B114726) metabolism. kegg.jpkegg.jpkegg.jp The enzymes in these organisms, such as the homoaconitase from Methanosarcina species, are adapted to process a series of homologous substrates, including cis-(homo)₂aconitate and cis-(homo)₃aconitate, to facilitate the multi-step elongation of the carbon chain. uniprot.orguniprot.org

α-Aminoadipate (AAA) Pathway for Lysine Biosynthesis: In fungi, yeasts, and some bacteria like Thermus thermophilus, the structurally related precursor cis-homoaconitate is channeled into the AAA pathway to produce the essential amino acid lysine. vulcanchem.comwikipedia.org While cis-(homo)₂aconitate itself is not a direct intermediate in the canonical AAA pathway, the enzymes of this pathway, such as homoaconitase, catalyze analogous hydration reactions. nih.gov The evolutionary relationship between the fungal AAA pathway and the archaeal 2-oxosuberate pathway is significant, with evidence suggesting they evolved in parallel within the aconitase superfamily. nih.govresearchgate.net

Other Potential Roles: Emerging research suggests the involvement of cis-(homo)₂aconitate in other metabolic contexts.

Nitrogen Fixation: The compound has been identified in metabolic analyses of nitrogen-fixing bacteria, suggesting a potential, though not yet fully elucidated, role in nitrogen metabolism. illinois.edushzu.edu.cnacs.org

Antibiotic Biosynthesis: Cis-(homo)₂aconitate has been annotated in pathways related to antibiotic biosynthesis, indicating its potential as a precursor or intermediate in the production of secondary metabolites. illinois.edubiorxiv.org

Table 2: Divergent Metabolic Pathways Involving Aconitate Homologues

| Pathway | Key Intermediate(s) | Primary End Product | Predominant Organisms |

|---|---|---|---|

| 2-Oxosuberate Biosynthesis | cis-Homoaconitate, cis-(Homo)₂aconitate | Coenzyme B | Methanogenic Archaea |

| α-Aminoadipate Pathway | cis-Homoaconitate | L-Lysine | Fungi, some Bacteria |

| Nitrogen Metabolism | cis-(Homo)₂aconitate | (Associated products) | Nitrogen-fixing Bacteria |

Enzymology of Cis Homo 2aconitate Converting Enzymes

Homoaconitase (HACN) EC 4.2.1.114

Homoaconitase (HACN) is a hydro-lyase enzyme that plays a crucial role in metabolic pathways such as the α-aminoadipate pathway for lysine (B10760008) biosynthesis in fungi and the 2-oxosuberate (B1212790) pathway for coenzyme B biosynthesis in methanogenic archaea. nih.govresearchgate.net Unlike some related enzymes that only catalyze a single hydration step, certain homoaconitases, particularly from methanogens, are capable of catalyzing both the dehydration of a homocitrate substrate and the subsequent hydration of the intermediate to form homoisocitrate. nih.govresearchgate.net

Subunit Composition and Heteromeric Assembly (e.g., MJ1003 and MJ1271)

In many prokaryotes, particularly the methanogen Methanocaldococcus jannaschii, Homoaconitase is a heteromeric enzyme. researchgate.netnih.gov It is composed of two distinct subunits: a large subunit and a small subunit, encoded by separate genes. researchgate.net For instance, the functional HACN from M. jannaschii is formed by the assembly of the MJ1003 protein (the large subunit) and the MJ1271 protein (the small subunit). nih.govresearchgate.net These subunits assemble to form a heterotetrameric complex, likely a dimer of MJ1003-MJ1271 heterodimers, which constitutes the active enzyme. nih.govresearchgate.net Studies involving site-directed mutagenesis have shown that even with amino acid changes in the small subunit, the heteromeric assembly with the large subunit can still occur, indicating a robust interaction between the subunits. researcher.lifefrontiersin.org

Catalytic Mechanism and Iron-Sulfur Cluster Dependence

As a member of the aconitase superfamily, the catalytic activity of Homoaconitase is fundamentally dependent on a [4Fe-4S] iron-sulfur cluster. researchgate.netgenome.jpqmul.ac.uk This cluster is essential for the enzyme's function as a hydro-lyase, which catalyzes the interconversion of substrates through sequential dehydration and hydration reactions. researchgate.netevitachem.com The catalytic cycle involves the [4Fe-4S] cluster directly interacting with the substrate. ebi.ac.uk A specific, solvent-exposed iron atom within the cluster, which is not coordinated by a cysteine residue, acts as a Lewis acid, binding to the hydroxyl group of the substrate (e.g., (R)-homocitrate). frontiersin.org This interaction facilitates the elimination of a water molecule (dehydration) to form an unsaturated intermediate, such as cis-homoaconitate, which remains bound to the active site. evitachem.com A subsequent, stereospecific addition of a water molecule (hydration) to the double bond of the intermediate results in the formation of the product (e.g., homoisocitrate). qmul.ac.ukevitachem.com The enzyme from M. jannaschii has been shown to catalyze both of these steps effectively. nih.govresearchgate.net

Broad Substrate Promiscuity with Analogous Longer Chain Substrates

The Homoaconitase from M. jannaschii exhibits notable substrate promiscuity, efficiently catalyzing the hydration of several analogous substrates with longer carbon chains than its native substrate, cis-homoaconitate. nih.govresearchgate.net The enzyme demonstrates similar catalytic efficiencies for cis-(homo)2aconitate, cis-(homo)3aconitate, and even the non-physiological substrate cis-(homo)4aconitate. nih.govresearchgate.netgenome.jp This broad specificity allows the enzyme to participate in multiple iterations of the 2-oxoacid elongation pathway required for coenzyme B biosynthesis. nih.govresearchgate.net When coupled with homoisocitrate dehydrogenase, the action of HACN on these longer substrates leads to the formation of corresponding 2-oxoacids, such as 2-oxopimelate (from this compound) and 2-oxosuberate (from cis-(homo)3aconitate). nih.govresearchgate.net

| Substrate | Relative Activity/Product Formation | Pathway Relevance |

|---|---|---|

| cis-Homoaconitate | Efficiently hydrated to form homoisocitrate. nih.govresearchgate.net | Lysine / Coenzyme B Biosynthesis |

| cis-(Homo)2aconitate | Efficiently hydrated; leads to 2-oxopimelate. nih.govresearchgate.net | Coenzyme B Biosynthesis |

| cis-(Homo)3aconitate | Efficiently hydrated; leads to 2-oxosuberate. nih.govresearchgate.net | Coenzyme B Biosynthesis |

| cis-(Homo)4aconitate | Efficiently hydrated; leads to 2-oxoazelate. nih.govresearchgate.net | Non-physiological |

| Maleate | Catalyzes hydration to form D-malate. nih.gov | Demonstrates ancestral link to IPMI |

Stereospecificity of Hydro-lyase Reactions

The hydro-lyase reactions catalyzed by HACN are highly stereospecific. researchgate.netresearcher.life The enzyme specifically catalyzes the dehydration of (R)-homocitrate to produce the intermediate cis-homoaconitate ((Z)-but-1-ene-1,2,4-tricarboxylate). nih.govqmul.ac.uk The subsequent hydration of this cis-intermediate proceeds with the specific addition of a water molecule to form (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate, also known as (-)-threo-homoisocitrate. qmul.ac.uk This stereochemical control is crucial for producing the correct diastereomer required for subsequent enzymatic steps in the metabolic pathway. researchgate.net The enzyme is inhibited by other stereoisomers, such as (S)-homocitrate and trans-homoaconitate (B1236287), further highlighting its strict stereospecificity. genome.jpqmul.ac.uk

Comparative Enzymology within the Aconitase Superfamily

The aconitase superfamily includes several structurally and mechanistically related hydro-lyase enzymes, such as Aconitase (ACN), Isopropylmalate Isomerase (IPMI), and Homoaconitase (HACN). researchgate.netresearcher.life While they share a common catalytic mechanism involving a [4Fe-4S] cluster, they are distinguished by their subunit structures and, most importantly, their substrate specificities. researchgate.netebi.ac.uk

Functional and Structural Distinctions from Aconitase (ACN) and Isopropylmalate Isomerase (IPMI)

Functionally, the three enzymes act on different classes of substrates. Aconitase (ACN) is a core enzyme of the TCA cycle that isomerizes citrate (B86180) to isocitrate. ebi.ac.uk Isopropylmalate Isomerase (IPMI) catalyzes a key step in leucine (B10760876) biosynthesis, isomerizing α-isopropylmalate to β-isopropylmalate; its substrates are α,β-dicarboxylates with hydrophobic side chains. researchgate.netresearcher.lifenih.gov In contrast, Homoaconitase (HACN) acts on tricarboxylate substrates with variable length γ-carboxylate groups, such as homocitrate and its longer-chain analogs. researchgate.netresearcher.lifenih.gov

Structurally, Aconitase is typically a large, monomeric protein containing all four of its domains on a single polypeptide chain. ebi.ac.ukebi.ac.uk In contrast, prokaryotic IPMI and HACN are usually heterodimers composed of a large subunit (homologous to ACN domains 1-3) and a small subunit (homologous to ACN domain 4). researchgate.netebi.ac.ukebi.ac.uk The key determinant of substrate specificity between the closely related HACN and IPMI enzymes lies within a flexible loop region in the small subunit. nih.govresearcher.lifenih.gov The specific amino acid residues in this loop are responsible for recognizing the different substrate side chains—a carboxylate group for HACN versus a hydrophobic group for IPMI. researcher.life

| Feature | Homoaconitase (HACN) | Aconitase (ACN) | Isopropylmalate Isomerase (IPMI) |

|---|---|---|---|

| Primary Function | Lysine & Coenzyme B Biosynthesis nih.gov | TCA Cycle ebi.ac.uk | Leucine Biosynthesis ebi.ac.uk |

| Typical Substrate | (R)-Homocitrate (tricarboxylate) nih.gov | Citrate (tricarboxylate) ebi.ac.uk | α-Isopropylmalate (dicarboxylate) researchgate.net |

| Substrate Side Chain | Variable length carboxylate chain researcher.lifenih.gov | Carboxymethyl group | Hydrophobic alkyl group researcher.lifenih.gov |

| Typical Quaternary Structure | Heterodimer/Heterotetramer (Large/Small Subunits) nih.govresearchgate.net | Monomer ebi.ac.ukebi.ac.uk | Heterodimer (Large/Small Subunits) in prokaryotes ebi.ac.ukebi.ac.uk |

| Specificity Determinant | Flexible loop in small subunit researcher.lifenih.gov | Active site cleft in single polypeptide | Flexible loop in small subunit researcher.lifenih.gov |

Evolutionary Trajectories of Archaeal and Fungal Homoaconitase Enzymes

The evolutionary history of homoaconitase (HACN), a key enzyme in the α-aminoadipate pathway of lysine biosynthesis, reveals a fascinating case of parallel evolution within the aconitase superfamily. researchgate.netnih.gov Phylogenetic analyses indicate that homoaconitases found in methanogenic archaea and those in fungi evolved independently. researchgate.netnih.govresearchgate.net The archaeal form of the enzyme shares a more recent common ancestor with isopropylmalate isomerases (IPMI), which are involved in leucine biosynthesis. researchgate.netnih.govresearchgate.net Evidence suggests that both archaeal HACN and IPMI may have evolved from an ancestral enzyme capable of hydrating the minimal substrate, maleate, to produce D-malate. researchgate.netnih.gov

Active Site Characteristics and Structure-Function Relationships

Identification of Key Residues and Flexible Loop Involvement in Substrate Specificity

Substrate specificity in the aconitase enzyme family is largely determined by a flexible loop within the small subunit. researchgate.netnih.govresearchgate.net In the homoaconitase from the methanogenic archaeon Methanocaldococcus jannaschii, this critical loop is located between the α2 and α3 helices of the small subunit (protein MJ1271). nih.govacs.org The amino acid sequence of this loop region is a primary factor that distinguishes the substrate preference of homoaconitase (which acts on tricarboxylates like cis-homoaconitate) from that of isopropylmalate isomerase (which prefers α,β-dicarboxylates with hydrophobic side chains). nih.govacs.org

Site-directed mutagenesis studies on the MJ1271 small subunit have provided direct evidence for the loop's role. By altering specific residues within this loop and reconstituting the variant small subunits with the wild-type large subunit (MJ1003), researchers were able to modulate the enzyme's catalytic activity and specificity. These experiments demonstrated that changes in the loop can convert a specific homoaconitase into a more promiscuous enzyme with broader substrate acceptance, or even shift its primary function towards that of an isopropylmalate isomerase. nih.govacs.org This highlights the evolutionary potential for hydro-lyase enzymes to acquire new functions through minimal changes in key structural elements. nih.govacs.org

Table 1: Impact of Mutations in the Flexible Loop of M. jannaschii Homoaconitase Small Subunit (MJ1271) on Substrate Specificity

| Variant | Mutation(s) | Observed Effect on Enzyme Activity | Reference(s) |

|---|---|---|---|

| R26K | Arginine at position 26 replaced by Lysine | Formed a relatively efficient Isopropylmalate Isomerase (IPMI) | nih.govacs.org |

| R26V | Arginine at position 26 replaced by Valine | Formed a relatively efficient Isopropylmalate Isomerase (IPMI) | nih.govacs.org |

| T27A | Threonine at position 27 replaced by Alanine | Uniformly lower specificity for both HACN and IPMI substrates | nih.govacs.org |

Conformational Changes during Catalysis (e.g., "open" and "closed" active site states)

The catalytic cycle of enzymes, including homoaconitase, often involves significant conformational changes. nih.gov A widely accepted model describes the active site transitioning between "open" and "closed" states. nih.gov The "open" conformation allows for the entry of the substrate into the active site, while the "closed" conformation sequesters the substrate from the solvent and positions it optimally for catalysis. nih.gov

Structural studies of the large subunits of homoaconitase (MJ1003) and isopropylmalate isomerase (MJ0499) from M. jannaschii provide snapshots of these different states. researcher.lifeproteopedia.org The homoaconitase large subunit was observed in an "open" state, where the active site forms a pocket ready to accept the Fe-S cluster and substrate. researcher.lifeproteopedia.org In contrast, the oxidized form of the IPMI large subunit displays a "closed" active site. researcher.lifeproteopedia.org These distinct conformations are thought to represent different stages the enzyme adopts before binding the [4Fe-4S] cluster and achieving its fully active state. researcher.lifeproteopedia.org This dynamic movement is crucial for both substrate binding and product release, representing a fundamental aspect of the enzyme's catalytic mechanism.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| cis-Aconitate |

| cis-Homoaconitate |

| (R)-Homocitrate |

| Homoisocitrate |

| Isopropylmalate |

| Lysine |

| Leucine |

| Maleate |

| D-malate |

Advanced Methodologies for Studying Cis Homo 2aconitate

Synthetic Strategies for cis-(Homo)2aconitate and Analogues

The study of this compound and its enzymatic interactions necessitates robust methods for obtaining the pure substrate and its structural analogues. Both chemical and enzymatic syntheses are employed to meet these needs.

Chemical Synthesis Approaches for Substrate Preparation

Chemical synthesis provides a direct route to this compound and its analogues, which are often not commercially available. These methods are critical for producing the quantities of substrate needed for enzymatic assays and structural studies.

One documented strategy involves a multi-step synthesis starting from materials like diethyl glutarate to produce cis-homoaconitate methyl esters with varying chain lengths, including the (homo)2 variant. researchgate.net Another approach begins with (R)-homocitric lactone, which is converted into a dichloride and then brominated. nih.gov Subsequent heating in methanol (B129727) facilitates the conversion of acid chlorides to methyl esters, ring opening, and elimination of hydrogen bromide, yielding a mixture of cis and trans isomers of homoaconitate that can be separated by flash chromatography. nih.gov The synthesis of structural analogues, such as epoxy and deoxyfluoro derivatives, has also been achieved using these foundational methods, providing tools to probe enzyme-substrate interactions. nih.gov

Table 1: Overview of Chemical Synthesis Strategies

| Starting Material | Key Steps | Product(s) | Reported Yield | Reference |

| (R)-Homocitric lactone | Conversion to dichloride, bromination, esterification, ring opening, HBr elimination | cis- and trans-homoaconitate (B1236287) mixture | 37% overall | nih.gov |

| Diethyl pimelate | Not specified in detail | This compound | 23:1 cis:trans mixture | researchgate.net |

Enzymatic Synthesis and Coupled Assay Systems for Mechanistic Studies

Enzymatic synthesis offers a highly specific alternative to chemical methods for producing intermediates like this compound. The enzyme homoaconitase (HACN), a key player in the α-aminoadipate pathway, is central to these strategies. For instance, the homoaconitase from the methanogen Methanocaldococcus jannaschii, a heterotetrameric complex of the MJ1003 and MJ1271 proteins, has been shown to catalyze both the dehydration of (R)-homocitrate to cis-homoaconitate and the subsequent hydration of cis-homoaconitate to homoisocitrate. researchgate.net This enzyme is also capable of acting on longer-chain substrates, including this compound. researchgate.net

For mechanistic studies, and particularly when direct substrates are unavailable, coupled assay systems are indispensable. oup.com These systems link the activity of homoaconitase to a subsequent, easily measurable reaction. A common approach involves coupling the homoaconitase reaction with homoisocitrate dehydrogenase (HICDH), which catalyzes the NAD⁺-dependent oxidative decarboxylation of the product, homoisocitrate. researchgate.netportlandpress.com The progress of the reaction can then be monitored by the increase in NADH concentration. oup.com Such assays have been crucial in demonstrating that for some organisms, like Thermus thermophilus, the complete isomerization of homocitrate to homoisocitrate requires the sequential action of two separate enzymes: a conventional aconitase for the dehydration step and a homoaconitase for the hydration of cis-homoaconitate. portlandpress.com

Table 2: Examples of Coupled Enzyme Assay Systems

| Primary Enzyme(s) | Coupling Enzyme | Substrate(s) | Monitored Reaction | Purpose | Reference(s) |

| Homoaconitase (HACN) | Homoisocitrate Dehydrogenase (HICDH) | cis-homoaconitate, NAD⁺ | NAD⁺ reduction to NADH at 340 nm | Determine HACN kinetic parameters | portlandpress.com |

| Aconitase (ACN), Homoaconitase (HACN) | Homoisocitrate Dehydrogenase (HICDH) | (R)-homocitrate, NAD⁺ | NAD⁺ reduction to NADH at 340 nm | Demonstrate the necessity of two enzymes for isomerization | portlandpress.com |

| Homoaconitase (LysF) | Homoisocitrate Dehydrogenase (Lys12p) | cis-homoaconitate, NAD⁺ | Formation of α-ketoadipate via NAD⁺ reduction | Confirm formation of homoisocitrate from cis-homoaconitate | researchgate.net |

Analytical Techniques for Detection and Quantification

Accurate detection and quantification of this compound within complex biological matrices are essential for understanding its metabolic context. A suite of powerful analytical techniques, including mass spectrometry and spectrophotometry, has been adapted for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for metabolomics, offering the high sensitivity and specificity required to identify and quantify low-abundance metabolites like this compound. nih.gov This method separates compounds in a complex mixture via liquid chromatography before they are ionized and detected by a mass spectrometer. LC-MS has been successfully used to analyze the products of enzyme reactions involving homoaconitase and its analogues. researchgate.net In broader metabolic engineering and comparative metabolomics studies, LC-MS and its tandem version (LC-MS/MS) have been instrumental in identifying this compound as an intermediate in engineered pathways and in profiling metabolic differences between various biological states or life stages of organisms. rug.nlgla.ac.ukscribd.com

Spectrophotometric Assays for Enzyme Activity Monitoring

Spectrophotometric assays provide a convenient and continuous method for monitoring enzyme activity in real-time. sepscience.comipinnovative.com The activity of homoaconitase can be monitored directly by observing the change in ultraviolet (UV) absorbance that accompanies the hydration or dehydration of the substrate. The carbon-carbon double bond in cis-homoaconitate and its analogues absorbs light at a characteristic wavelength, typically around 240 nm. researchgate.netportlandpress.com The hydration of this compound to its corresponding hydroxy acid leads to the loss of this double bond and a decrease in absorbance at this wavelength. researchgate.net Conversely, the dehydration reaction results in an increase in absorbance. researchgate.net This principle allows for the direct measurement of enzyme kinetics. The molar absorption coefficients for this compound and related compounds have been determined to facilitate quantitative analysis. researchgate.net

Table 3: Spectrophotometric Properties for Homoaconitase Substrates

| Compound | Wavelength (nm) | Molar Absorption Coefficient (ε) | Reference |

| cis-homoaconitate | 240 | 2720 M⁻¹·cm⁻¹ | portlandpress.com |

| This compound | 240 | 3600 M⁻¹·cm⁻¹ | researchgate.net |

| cis-(homo)3aconitate | 240 | 4400 M⁻¹·cm⁻¹ | researchgate.net |

As previously mentioned, when direct spectrophotometric measurement is not feasible, the reaction can be coupled to an NAD(P)⁺-dependent dehydrogenase, and the activity is monitored by the change in absorbance at 340 nm corresponding to NAD(P)H production. researchgate.netipinnovative.com

Isotopic Labeling Studies in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) using stable isotope tracers, such as ¹³C, is a powerful technique for quantifying the rates (fluxes) of reactions within a metabolic network in vivo. frontiersin.org This approach involves introducing a substrate labeled with a stable isotope (e.g., ¹³C-glucose) into a biological system. google.com As the labeled substrate is metabolized, the isotope is incorporated into downstream intermediates. By measuring the mass isotopologue distribution (MID)—the relative abundance of molecules with different numbers of isotopic labels—for key metabolites, it is possible to infer the fluxes through the interconnected pathways. biorxiv.org

For the α-aminoadipate pathway, the MIDs of intermediates, including this compound, would be determined using mass spectrometry (typically GC-MS or LC-MS). This data is then fed into a computational model of the metabolic network to calculate the flux of carbon through this specific pathway. frontiersin.orggoogle.com This methodology provides a quantitative understanding of how the pathway is utilized under different conditions and how it is affected by genetic or environmental perturbations.

Regulation and Control of Cis Homo 2aconitate Metabolism

Transcriptional and Translational Regulation of Associated Enzymes

The expression of enzymes involved in cis-(homo)2aconitate metabolism is under stringent transcriptional and translational control, ensuring that their synthesis is coupled to the metabolic state of the cell.

Transcriptional Regulation:

The synthesis of enzymes such as homoaconitase, which is central to this compound metabolism, is regulated at the gene level. libretexts.org In fungi, the genes encoding enzymes for lysine (B10760008) biosynthesis are often subject to regulation by specific transcription factors. For instance, in Cryptococcus neoformans, the expression of LYS4, the gene encoding homoaconitase, is influenced by iron levels and the iron-related transcription factors Hap3 and HapX. nih.gov This suggests a direct link between iron homeostasis and the lysine biosynthetic pathway. In prokaryotes, the genes for metabolic pathways are frequently organized into operons, allowing for coordinated expression. libretexts.org For example, in Klebsiella pneumoniae, the nif regulon, which is involved in nitrogen fixation, includes genes whose products are related to the synthesis of cofactors that may be structurally analogous to those required for this compound metabolism. cambridge.org

Translational Regulation:

Beyond transcription, the translation of mRNA into protein provides another layer of control. This can involve the stability of the mRNA molecule and the efficiency of its translation by ribosomes. golifescience.com For some enzymes, the 5' untranslated regions of their mRNAs contain regulatory elements that can modulate translation initiation. nih.gov For example, the presence of upstream open reading frames (uORFs) can influence the translation of the main coding sequence in response to the cellular concentration of specific metabolites. nih.gov While specific studies on the translational regulation of homoaconitase are not abundant, it is a common mechanism for controlling the levels of key metabolic enzymes. golifescience.comnih.gov

Post-Translational Modifications and Enzyme Activity Modulation

Post-translational modifications (PTMs) are crucial for the rapid and reversible regulation of enzyme activity, allowing cells to quickly adapt to changing conditions. wikipedia.orgthermofisher.com These modifications can alter an enzyme's conformation, catalytic efficiency, and interaction with other molecules. thermofisher.com

Key PTMs include:

Phosphorylation: The addition of a phosphate (B84403) group can activate or inhibit an enzyme. nih.gov

Acetylation: This modification can influence protein stability and enzyme activity.

Ubiquitination: The attachment of ubiquitin can target an enzyme for degradation, thereby controlling its cellular concentration. thermofisher.com

Glycosylation: The addition of sugar moieties can affect protein folding, stability, and activity. wikipedia.orgthermofisher.com

For enzymes involved in this compound metabolism, such as homoaconitase, which is an iron-sulfur cluster-containing protein, the proper assembly and maintenance of this cluster is a critical de facto post-translational modification. nih.govnih.gov The availability of iron and the cellular machinery for iron-sulfur cluster synthesis directly impact the enzyme's activity. nih.gov Although detailed studies on the full range of PTMs affecting homoaconitase are limited, the principles of enzyme regulation suggest that such modifications are likely to play a significant role. wikipedia.orgyeastgenome.org

Metabolic Flux Control and Potential Bottlenecks in Pathways

Metabolic flux analysis helps to quantify the rate of turnover of metabolites through a pathway and can identify potential bottlenecks. nih.gov In the context of this compound, the flux through the lysine or coenzyme B biosynthesis pathways is tightly controlled.

Feedback inhibition is a common mechanism where the end-product of a pathway inhibits an early enzyme in that same pathway. nih.gov For instance, lysine, the final product of its biosynthetic pathway, can regulate the activity of enzymes involved in the processing of homocitrate, a precursor to this compound. This ensures that the cell does not overproduce lysine when it is readily available.

Potential bottlenecks in these pathways can occur at several steps. The activity of homoaconitase itself can be a rate-limiting step, dependent on factors like substrate availability and the integrity of its iron-sulfur cluster. nih.gov In metabolic engineering efforts aimed at increasing lysine production, overcoming such bottlenecks is a key challenge. Furthermore, the supply of precursors like 2-oxoadipate is critical for the subsequent steps in coenzyme B biosynthesis. mdpi.com

Environmental and Physiological Influences on Metabolic Pathways

The metabolic pathways involving this compound are highly responsive to a variety of environmental and physiological signals.

Environmental Factors:

Nutrient Availability: The presence or absence of key nutrients like nitrogen, carbon sources, and essential minerals like iron directly impacts the flux through these pathways. nih.govcambridge.org For example, nitrogen limitation can trigger the expression of genes for amino acid biosynthesis. cambridge.org

pH and Temperature: Enzyme activity is optimal within a specific range of pH and temperature. evitachem.com Extreme conditions can lead to protein denaturation and loss of function. evitachem.com For instance, the enzymes in methanogenic archaea that utilize this compound function under specific anaerobic and temperature conditions. mdpi.comnih.gov

Physiological Factors:

Oxidative Stress: Conditions of oxidative stress can damage cellular components, including enzymes and their cofactors. nih.gov The iron-sulfur cluster of homoaconitase is particularly sensitive to oxidative damage, which can impair its function. nih.gov

Host Environment: In pathogenic organisms like C. neoformans, the host environment, including the availability of iron and the host immune response, significantly influences the metabolism and virulence of the pathogen. nih.gov Similarly, the gut microbiota composition in dairy cattle, which is affected by diet and geographical location, can influence the metabolic pathways present, including those for amino acid biosynthesis. semanticscholar.org

Applications and Future Research Directions

Metabolic Engineering for Industrial Bioproduction

Metabolic engineering has identified cis-(Homo)2aconitate and its associated pathway as a promising platform for the bio-based production of valuable chemicals. evitachem.com The focus lies in harnessing the iterative carbon chain elongation mechanism found in certain microbes and redirecting it toward industrially relevant molecules.

A significant application of engineering pathways involving this compound is the sustainable production of precursors for polymers like Nylon-6. evitachem.comresearchgate.net The building block for Nylon-6 is 6-aminocaproic acid (6-ACA), a non-natural amino acid. researchgate.net Researchers have successfully engineered Escherichia coli to produce 6-ACA by implementing a synthetic pathway that starts from the central metabolite 2-oxoglutarate. researchgate.netrug.nl This pathway utilizes the 2-oxoacid elongation machinery from methanogenic archaea, where this compound is a key intermediate. researchgate.netrug.nl

In this engineered route, a series of enzymatic reactions extends the carbon chain of 2-oxoglutarate, leading sequentially to α-ketoadipate, α-ketopimelate, and α-ketosuberate. rug.nl The conversion from α-ketoadipate to α-ketopimelate involves (homo)2citrate synthase, dihomocitrate dehydratase, this compound dehydratase, and threo-iso(homo)2citrate dehydrogenase. rug.nl The intermediate α-ketopimelate is then converted to 6-ACA. researchgate.net This bio-based approach offers a renewable alternative to the conventional petrochemical manufacturing of caprolactam, the traditional precursor to Nylon-6. researchgate.net Fed-batch fermentation of the engineered E. coli has yielded over 2 g/L of 6-ACA and related pathway intermediates, demonstrating the potential for large-scale, sustainable production. researchgate.netrug.nl

The efficiency of bioproduction hinges on optimizing the underlying metabolic pathways. The 2-oxoacid elongation pathway, central to this compound's role, involves three successive rounds of chain elongation, each catalyzed by the same set of enzymes acting on substrates of increasing chain length. google.com This iterative process begins with 2-oxoglutarate and progresses to α-ketosuberate. nih.govresearchgate.net

A key enzyme in this pathway is homoaconitase (EC 4.2.1.114), a hydro-lyase composed of AksD (large subunit) and AksE (small subunit). google.com This enzyme complex catalyzes both the dehydration of substrates like (R)-homocitrate and dihomocitrate and the subsequent hydration of their cis-aconitate forms, including cis-homoaconitate and this compound. google.com A combination of this versatile homoaconitase with homoisocitrate dehydrogenase from Methanocaldococcus jannaschii has been shown to complete three full iterations of the isomerization and oxidative decarboxylation reactions required to form 2-oxoadipate, 2-oxopimelate, and 2-oxosuberate (B1212790). nih.govresearchgate.net Enhancing the yield of target molecules like 6-ACA requires fine-tuning the expression and activity of these enzymes to maximize metabolic flux through the pathway and minimize the accumulation of unwanted byproducts. researchgate.net

| Elongation Cycle | Starting α-Keto Acid | Key Intermediates | Ending α-Keto Acid |

|---|---|---|---|

| 1 | α-Ketoglutarate | (R)-Homocitrate, cis-Homoaconitate, Homoisocitrate | α-Ketoadipate |

| 2 | α-Ketoadipate | (R)-(Homo)2citrate, This compound , iso(homo)2citrate | α-Ketopimelate |

| 3 | α-Ketopimelate | (R)-(Homo)3citrate, cis-(Homo)3aconitate, iso(homo)3citrate | α-Ketosuberate |

Production of Value-Added Chemicals (e.g., Precursors for Nylon-6)

Exploration of Novel Enzyme Functions and Mechanistic Insights

Research into this compound has led to the discovery of novel enzymatic capabilities. The homoaconitase (HACN) from the methanogen Methanocaldococcus jannaschii, formed by the proteins MJ1003 and MJ1271, exhibits remarkable substrate promiscuity. nih.govresearchgate.net Unlike previously studied fungal homoaconitases that only catalyze the hydration of cis-homoaconitate, the M. jannaschii enzyme catalyzes both the dehydration of (R)-homocitrate to cis-homoaconitate and its subsequent hydration to homoisocitrate. nih.govresearchgate.net

Crucially, this heterotetrameric enzyme also hydrates analogous longer-chain substrates, including this compound, cis-(Homo)3aconitate, and even cis-(Homo)4aconitate, with comparable specificity. nih.govresearchgate.netresearchgate.net This broad substrate specificity is a key discovery, providing mechanistic insights into how a single set of enzymes can facilitate an entire iterative pathway. nih.govuniprot.orguniprot.org The variation in substrate specificity among these aconitase superfamily enzymes has been correlated with the amino acid sequences of a flexible loop in their small subunits. nih.govresearchgate.net

| Substrate | Enzyme Action | Product | Pathway Context |

|---|---|---|---|

| cis-Homoaconitate | Hydration | (2R,3S)-Homoisocitrate | Coenzyme B / Lysine (B10760008) Biosynthesis nih.gov |

| This compound | Hydration | (2R,3S)-iso(homo)2citrate | Coenzyme B Biosynthesis uniprot.org |

| cis-(Homo)3aconitate | Hydration | (2R,3S)-iso(homo)3citrate | Coenzyme B Biosynthesis uniprot.org |

| cis-(Homo)4aconitate | Hydration | iso(homo)4citrate | Experimental Substrate nih.govresearchgate.net |

Elucidation of Uncharacterized Metabolic Roles and Pathways

While the role of this compound in coenzyme B biosynthesis is established, ongoing research aims to uncover its function in other metabolic contexts. evitachem.com A proteomic analysis of microbial consortia in river sediments revealed the presence of proteins for coenzyme B biosynthesis, such as the aksA gene product, in various methanogen species. mdpi.com For instance, the pathway step involving the dehydration of (R)-(homo)2-citrate to produce cis-(homo)2-aconitate was identified in these complex environmental samples. mdpi.comnih.gov This suggests the activity of this pathway in natural, anaerobic ecosystems. mdpi.com

Furthermore, computational biology tools are proving essential in identifying enzymes for novel or orphan reactions. pnas.org The computational method BridgIT successfully predicted that an enzyme from the EC class 4.2.1.114 could catalyze the conversion of (R)-(homo)2-citrate to this compound. pnas.orgresearchgate.net This prediction was later validated by experimental evidence, demonstrating how computational approaches can bridge knowledge gaps and help elucidate uncharacterized metabolic pathways involving intermediates like this compound. pnas.orgresearchgate.net Proposing genes for such orphan reactions is critical for understanding cellular metabolism and for applications in biotechnology. pnas.org

Systems Biology Approaches for Comprehensive Understanding of this compound Metabolism

A systems biology approach integrates data from genomics, proteomics, and metabolomics to provide a holistic view of metabolic networks. The engineering of E. coli for nylon-6 production is a prime example of applied systems biology. researchgate.netrug.nl This endeavor required the transfer of an entire archaeal pathway into a bacterial host, demanding a deep understanding of enzyme kinetics, metabolic flux, and host-pathway interactions to achieve successful production. researchgate.netresearchgate.net

Computational tools developed for systems biology, such as BridgIT, allow researchers to assess the feasibility of implementing novel reactions from pathway databases into living organisms for metabolic engineering studies. pnas.org By mapping orphan reactions to known enzymes, these methods provide a starting point for designing novel biocatalysts and constructing non-natural pathways. pnas.org Such a comprehensive understanding is vital for optimizing the production of desired chemicals and for fully characterizing the metabolic landscape in which this compound participates.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing cis-(Homo)₂aconitate in laboratory settings?

- Methodological Answer : Synthesis should follow established protocols for aconitate derivatives, emphasizing stereochemical control. For cis-isomers, use controlled reaction conditions (e.g., low-temperature catalysis) to minimize isomerization. Characterization requires a combination of NMR spectroscopy (e.g., , , and 2D-COSY for stereochemical confirmation) and X-ray crystallography for absolute configuration validation . Chromatographic techniques (HPLC with chiral columns) are critical for purity assessment. Report solvent systems, retention times, and comparative spectral data against known standards .

Q. How can researchers distinguish cis-(Homo)₂aconitate from its trans-isomer in analytical workflows?

- Methodological Answer : Leverage vibrational spectroscopy (FT-IR/Raman) to identify characteristic C=O and C-O stretching frequencies influenced by stereochemistry. Computational modeling (e.g., DFT) predicts distinct bond angles and torsional strain differences between isomers . Pair this with polarimetry to measure optical activity, as cis and trans isomers often exhibit divergent specific rotations . Validate findings against crystallographic data where possible .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data when analyzing cis-(Homo)₂aconitate in complex biological matrices?

- Methodological Answer : Contradictions often arise from matrix interference or dynamic isomerization. Implement multi-technique validation :

Use LC-MS/MS with isotope-labeled internal standards to confirm molecular integrity.

Apply EXAFS (Extended X-ray Absorption Fine Structure) to probe local coordination environments, resolving ambiguities in metal-binding studies (e.g., enzyme cofactor interactions) .

Statistically validate data using principal component analysis (PCA) to isolate confounding variables .

- Example : Discrepancies in NMR peaks may reflect pH-dependent tautomerization; replicate experiments under buffered conditions are essential .

Q. What strategies optimize the reproducibility of cis-(Homo)₂aconitate’s enzymatic activity assays?

- Methodological Answer :

Standardize enzyme sources (e.g., recombinantly expressed aconitase) to minimize batch variability.

Pre-equilibrate reaction mixtures to stabilize the cis-isomer, as thermal fluctuations promote isomerization.

Use stopped-flow kinetics to capture transient intermediates and validate steady-state assumptions .

Report Michaelis-Menten parameters (, ) with error margins, comparing results across ≥3 independent trials .

Q. How can computational models resolve ambiguities in cis-(Homo)₂aconitate’s electronic properties and reactivity?

- Methodological Answer :

- Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO), identifying reactive sites for electrophilic/nucleophilic attack .

- Simulate solvent effects using COSMO-RS to predict solvation energies and isomer stability in aqueous vs. nonpolar environments.

- Cross-reference computational results with electrochemical assays (cyclic voltammetry) to validate redox behavior .

Q. What experimental designs mitigate confounding effects in studies of cis-(Homo)₂aconitate’s role in metabolic pathways?

- Methodological Answer :

Employ isotopic tracing (-labeled substrates) to track carbon flux in pathways like the TCA cycle.

Use knockout cell lines (e.g., CRISPR-edited aconitase mutants) to isolate cis-(Homo)₂aconitate-specific effects.

Integrate multi-omics data (metabolomics, proteomics) to contextualize findings within broader metabolic networks .

Data Interpretation and Reporting

Q. How should researchers validate the biological significance of cis-(Homo)₂aconitate in peer-reviewed studies?

- Methodological Answer :

- Conduct dose-response experiments to establish physiological relevance (e.g., IC₅₀ for enzyme inhibition).

- Use pathway enrichment analysis (e.g., KEGG, MetaCyc) to link findings to annotated metabolic processes .

- Disclose limitations, such as potential off-target effects in cell-based assays, and propose follow-up in vivo validation .

Q. What statistical frameworks are appropriate for analyzing non-linear relationships in cis-(Homo)₂aconitate’s activity data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.